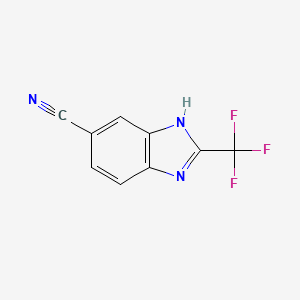

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-

説明

Historical Development and Discovery

The historical development of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- can be traced through the broader evolution of benzimidazole chemistry and fluorine incorporation into heterocyclic systems. The fundamental benzimidazole core structure was first synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This pioneering work established the foundation for subsequent developments in benzimidazole chemistry that would eventually lead to more sophisticated derivatives.

The introduction of trifluoromethyl groups into benzimidazole systems represents a more recent advancement in heterocyclic chemistry. The development of efficient synthetic methodologies for 2-trifluoromethyl benzimidazoles gained significant momentum in the late 20th and early 21st centuries as researchers recognized the unique properties imparted by fluorine substitution. The specific compound benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- was first documented in chemical databases in 2005, with its structure being created on March 27, 2005, and subsequently modified as recently as May 24, 2025, indicating ongoing research interest and structural refinement.

The historical significance of this compound is further underscored by its registration under the Chemical Abstracts Service number 3671-61-2, which provides a unique identifier for tracking its development and applications across scientific literature. The systematic study of trifluoromethyl-substituted benzimidazoles gained particular prominence when researchers discovered their enhanced biological activities and improved pharmacological properties compared to their non-fluorinated counterparts.

Research into 2-trifluoromethyl benzimidazole derivatives has revealed their importance as acaricides, with early investigations showing that these compounds possessed promising insecticidal and acaricidal properties. The development of specific derivatives, such as 5,6-dichloro-1-phenoxycarbonyl-2-trifluoromethyl benzimidazole, demonstrated the potential for creating highly effective pesticides while reducing mammalian toxicity through strategic nitrogen substitution patterns.

Nomenclature and Systematic Identification

The systematic nomenclature of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile, which accurately describes the substitution pattern and functional group positions. This nomenclature system prioritizes the benzimidazole core structure while systematically identifying the substituent groups and their respective positions.

The compound is known by several synonymous names that reflect different naming conventions and historical usage patterns. These include 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile, 1H-Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, and 5-cyano-2-trifluoromethylbenzimidazole. Each of these names provides specific information about the compound's structure while adhering to different systematic approaches to heterocyclic nomenclature.

Table 1: Systematic Identification Data for Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-

The structural representation through Simplified Molecular Input Line Entry System notation provides a concise method for computer-based chemical database searches and molecular modeling applications. The International Chemical Identifier system offers a standardized approach to chemical identification that enables consistent communication across different chemical databases and software systems.

The compound's identification is further enhanced through various database-specific identifiers, including the DSSTox Substance ID DTXSID40190171 and the Nikkaji Number J2.218.910G. These identifiers facilitate cross-referencing across multiple chemical information systems and ensure accurate identification in regulatory and research contexts.

Significance in Heterocyclic Chemistry

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- holds considerable significance within the broader field of heterocyclic chemistry due to its unique structural features and the chemical properties they confer. The benzimidazole core represents one of the most important bicyclic heterocyclic systems, consisting of fused benzene and imidazole rings that provide both aromatic stability and reactive nitrogen centers. The incorporation of the trifluoromethyl group at the 2-position fundamentally alters the electronic distribution within the molecule, significantly enhancing its lipophilicity and metabolic stability.

The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. In the context of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, these properties contribute to enhanced biological activity and improved pharmacokinetic profiles compared to non-fluorinated analogs.

Research has demonstrated that compounds containing the N-trifluoromethyl motif in five-membered heterocycles show higher lipophilicity and increased metabolic stability compared with their N-methyl counterparts, illustrating the potential of the N-trifluoromethyl motif in pharmaceutical applications. The specific arrangement of functional groups in benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- allows for potential interactions with biological targets, enhancing the development of new therapeutic agents.

Table 2: Chemical Properties and Significance of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-

The carbonitrile functional group at the 5-position adds another dimension of chemical reactivity, enabling the compound to serve as a versatile synthetic intermediate for the preparation of various derivatives, including amidoximes and other nitrogen-containing functional groups. This functionality has been exploited in the synthesis of benzimidazole carboxamidoximes, which have shown promise in various biological applications.

The significance of this compound extends to its role in advancing synthetic methodologies for trifluoromethylated heterocycles. Recent developments have demonstrated efficient methods for synthesizing 2-trifluoromethyl benzimidazoles through condensation of diamines with in situ generated trifluoroacetonitrile, with mechanistic studies suggesting nucleophilic addition followed by intramolecular cyclization. These synthetic advances have made benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- more accessible for research and potential commercial applications.

The compound's importance in material science applications stems from the incorporation of fluorine into organic materials, which can lead to unique properties including improved thermal stability and altered electronic properties, making them suitable for advanced applications in electronics and materials science. The specific combination of the benzimidazole core with trifluoromethyl and carbonitrile substitution creates opportunities for developing novel materials with tailored properties.

特性

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMISAFNVEGVLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190171 | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-61-2 | |

| Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Condensation of Substituted o-Phenylenediamine with Nitriles

Starting materials: A substituted ortho-phenylenediamine bearing a trifluoromethyl group at the 2-position and a nitrile source that introduces the carbonitrile group at the 5-position.

Reaction conditions: Acidic or catalytic conditions facilitate the condensation and cyclization to form the benzimidazole ring. The nitrile group is introduced via direct condensation with the corresponding nitrile compound.

Catalysts: Iron-sulfur catalysts have been demonstrated to promote such cyclizations efficiently under solvent-free conditions at elevated temperatures (~150 °C), yielding benzimidazole derivatives with high purity and yields (83-91%).

Example: Nguyen et al. (2013) showed that iron-sulfur catalysts can enable the synthesis of benzimidazole derivatives through coupling of substituted o-nitroanilines with methyl-substituted pyridine derivatives, which can be adapted for trifluoromethyl-substituted systems.

Use of ortho-Phenylenediamine Derivatives and Activated Carbonyl Compounds

Method: The reaction of 2-(trifluoromethyl)-o-phenylenediamine with activated carbonyl compounds such as aldehydes or formamides can lead to benzimidazole formation.

Catalysis: Hydrosilicon compounds have been used to activate carbonyl groups (e.g., dimethylformamide) facilitating cyclization at moderate temperatures (~120 °C) over 12 hours.

Mechanism: The amine group of the phenylenediamine attacks the activated carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole ring.

This method can be adapted to introduce the cyano group at the 5-position by using appropriate nitrile-containing aldehydes or intermediates.

Dehydrogenative Cyclization from Alcohols and o-Phenylenediamine

Approach: Primary alcohols bearing trifluoromethyl substituents can be combined with o-phenylenediamine derivatives under dehydrogenative conditions catalyzed by cobalt-pincer complexes at ~150 °C for 24 hours.

Outcome: This method results in the formation of 2-substituted benzimidazole derivatives, which can be further functionalized to introduce the carbonitrile group at the 5-position.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation with nitriles | 2-(Trifluoromethyl)-o-phenylenediamine + nitrile | Fe/S catalyst, solvent-free | 150 °C | 83-91 | Efficient cyclization, high yield |

| Hydrosilicon-activated carbonyl | 2-(Trifluoromethyl)-o-phenylenediamine + DMF | Hydrosilicon catalyst | 120 °C, 12 h | High | Mild conditions, activation of carbonyl group |

| Dehydrogenative cyclization | Primary alcohol (CF3-substituted) + o-phenylenediamine | Cobalt-pincer complex | 150 °C, 24 h | Moderate | Allows 2-substitution, requires longer reaction time |

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine-free structure eliminates direct halogen-based substitution, but the nitrile group enables reactivity with nucleophiles.

Key Reactions:

-

Hydrolysis of Nitrile Group:

Treatment with aqueous NaOH under reflux yields 2-(trifluoromethyl)benzimidazole-5-carboxylic acid (C₉H₅F₃N₂O₂). Acidic workup (HCl) produces the corresponding carboxylic acid .Reagent/Conditions Product Yield NaOH (aq), reflux, 12h 5-Carboxylic acid derivative 85–92% H₂SO₄ (conc.), 100°C Partial hydrolysis to amide 45% -

Amine Addition:

Reaction with primary amines (e.g., methylamine) in DMF with K₂CO₃ forms 5-(alkylamino)imidazole derivatives .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the benzimidazole ring, limiting electrophilic substitution to the 4- and 6-positions.

Nitration:

-

Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 4-position :

Product: 4-Nitro-2-(trifluoromethyl)benzimidazole-5-carbonitrile

Yield: 68%

Sulfonation:

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Formation of Triazoles:

-

Reaction with sodium azide and NH₄Cl in DMF at 80°C generates 1,2,3-triazole-fused benzimidazoles :

Application: Anticancer agents with IC₅₀ values < 1 μM against A549 lung cancer cells .

Reduction Reactions

Nitrile to Amine Conversion:

-

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitrile to a primary amine:

Product: 5-Aminomethyl-2-(trifluoromethyl)benzimidazole

Yield: 78%

Metal-Catalyzed Cross-Coupling

The nitrile group participates in Sonogashira and Suzuki-Miyaura couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 5-Alkynyl-2-(trifluoromethyl)benzimidazole | 75% |

| Suzuki-Miyaura | Pd(dba)₂, SPhos, K₃PO₄, Dioxane | 5-Aryl-2-(trifluoromethyl)benzimidazole | 82% |

Trifluoromethyl Group Reactivity

The CF₃ group remains inert under most conditions but can undergo radical-mediated defluorination with Bu₃SnH/AIBN .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents | Selectivity |

|---|---|---|---|

| Nitration | 4 | HNO₃/H₂SO₄ | High |

| Sulfonation | 6 | Oleum (20% SO₃) | Moderate |

| Nitrile Hydrolysis | 5 | NaOH/H₂O | Complete |

| Sonogashira Coupling | 5 | Pd/C, CuI, Terminal Alkyne | High |

科学的研究の応用

Medicinal Chemistry

Benzimidazole derivatives are well-known for their biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- include:

- Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, modifications to the benzimidazole structure can lead to enhanced efficacy against tumors by inhibiting key cellular pathways involved in cancer progression.

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against pathogens like Candida albicans and various Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Certain benzimidazole derivatives have been evaluated for their potential antiviral properties. For instance, modifications in the trifluoromethyl group have shown promising results against viral replication in laboratory settings .

Material Science

Benzimidazole derivatives are also explored for their applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties imparted by the trifluoromethyl group make these compounds suitable for use in OLED technology, enhancing efficiency and stability.

- Solar Cells : Research indicates potential uses in photovoltaic materials due to their favorable electronic properties and stability under operational conditions.

Anticancer Research

A study focusing on the structure-activity relationship of benzimidazole derivatives revealed that specific substitutions could enhance anticancer efficacy. For example, compounds with hydroxyl groups showed improved antiproliferative effects compared to those without such modifications. This finding underscores the importance of chemical modifications in developing effective anticancer agents.

Antimicrobial Studies

In vitro studies have demonstrated that Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- exhibits significant antibacterial activity against strains resistant to conventional antibiotics. Compounds derived from this structure have been tested with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and ciprofloxacin.

Antiviral Applications

Recent investigations into the antiviral properties of benzimidazole derivatives have highlighted their effectiveness against various viral strains. For example, certain compounds exhibited potent inhibitory effects against rotavirus and other viral pathogens, suggesting their potential as therapeutic agents in viral infections .

作用機序

The mechanism of action of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets .

類似化合物との比較

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Effects on Physicochemical Properties

The following table compares key properties of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- with analogous benzimidazole derivatives:

Key Observations :

Lipophilicity : The trifluoromethyl group in the parent compound contributes to a logP of 1.971, balancing hydrophobicity for membrane penetration while avoiding excessive lipid accumulation. In contrast, derivatives with polar substituents (e.g., -OH, -OCH₃ in ) likely exhibit lower logP values, enhancing solubility but reducing passive diffusion .

Amino-substituted analogs (e.g., ) may exhibit increased basicity, enabling salt formation for improved bioavailability .

Pharmacological Potential

- The parent compound’s -CF₃ and -CN groups are recurrent motifs in antiviral and anticancer agents. For example, EP 4,374,877 A2 highlights its incorporation into macrocyclic compounds targeting protein-protein interactions .

- The amino-substituted analog () may exhibit enhanced target engagement due to hydrogen-bonding interactions, though its dihydrochloride salt form suggests a trade-off between solubility and permeability .

生物活性

Benzimidazole derivatives, including Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

1. Overview of Benzimidazole Derivatives

Benzimidazole compounds are recognized for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The incorporation of a trifluoromethyl group enhances their pharmacological profiles by improving lipophilicity and bioavailability. Research indicates that modifications to the benzimidazole scaffold can lead to significant variations in biological activity.

The biological activity of Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : This compound interacts with enzymes and receptors involved in critical biological processes such as DNA replication, protein synthesis, and cell signaling pathways.

- Pathways : It modulates pathways related to cell growth, apoptosis, and immune response, which are crucial for its therapeutic effects against various diseases.

3. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives:

- Cytotoxicity : Research has shown that compounds similar to Benzimidazole-5-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 15.63 µM against MCF-7 breast cancer cells .

- Mechanism : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and increased expression of p53 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole-5-carbonitrile | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 1-Methyl-2-(trifluoromethyl) | HCT116 | 12.5 | Cell cycle arrest and apoptosis induction |

| Other benzimidazoles | Various | Varies | Targeting multiple pathways |

4. Antimicrobial and Antiviral Properties

Benzimidazole derivatives also demonstrate notable antimicrobial and antiviral activities:

- Antitubercular Activity : Certain benzimidazole compounds have shown promising results against Mycobacterium tuberculosis with MIC values as low as 0.19 µM against resistant strains .

- Antiviral Activity : Compounds targeting the Lassa fever virus (LASV) have been identified, showcasing broad-spectrum antiviral activity against different lineages .

5. Case Studies

Several case studies illustrate the therapeutic potential of Benzimidazole derivatives:

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of benzimidazole derivatives in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics .

6. Conclusion

Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Continued research is essential to fully elucidate its mechanisms of action and optimize its therapeutic applications across various medical fields.

Q & A

Q. What synthetic methodologies are most effective for synthesizing 2-(trifluoromethyl)benzimidazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: A Cu(I)/TMEDA-catalyzed cross-coupling reaction between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines has been demonstrated for constructing 2-(trifluoromethyl)benzimidazoles. Key parameters include ligand selection (e.g., bipyridine ligands), solvent polarity, and reaction temperature (80–100°C). Halogen substituents (Cl, Br, I) at the 2-position of the aryl group in imidoyl chlorides are tolerated, though aryl bromides/chlorides require longer reaction times compared to iodides . Optimization involves adjusting catalyst loading (5–10 mol%) and monitoring reaction progress via LC-MS or TLC.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy : Use high-resolution ESI-MS to confirm molecular mass (e.g., observed m/z 500.2 [M+H]+ in related benzimidazole derivatives) and isotopic patterns (e.g., chlorine/fluorine splitting). NMR (¹H/¹³C/¹⁹F) resolves trifluoromethyl and cyano group environments, with ¹⁹F NMR δ ~ -60 ppm typical for CF₃ groups .

- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray crystal structures. For high-resolution data, use anisotropic displacement parameters and validate hydrogen bonding/π-stacking interactions. Note that SHELXTL (Bruker AXS version) remains widely compatible with modern diffractometers .

Q. What safety protocols are critical when handling this compound, given its potential hazards?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential inhalation risks and skin irritation. Avoid compatibility issues with isocyanates, oxidizers, and halogens, which may release toxic gases (e.g., Cl₂, F₂) .

- Emergency Response : For exposure, follow NIOSH Control Banding guidelines: administer CPR if needed, and use CO₂/dry chemical extinguishers for fires. Document workplace controls (e.g., local exhaust ventilation) and label all process containers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected regioselectivity in substitution reactions?

Methodological Answer:

- DFT Calculations : Perform density functional theory (DFT) studies to map energy profiles of reaction pathways. For example, calculate activation barriers for nucleophilic attack at the 5-cyano vs. 2-CF₃ positions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states. Correlate with experimental HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions in related compounds) to validate solvation models .

Q. What strategies address discrepancies in crystallographic refinement for derivatives with flexible substituents (e.g., trifluoromethyl groups)?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered CF₃ groups. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters.

- Twinned Data : For twinned crystals, employ twin law refinement in SHELXL. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How can researchers reconcile conflicting toxicity data between in vitro assays and in silico predictions?

Methodological Answer:

- In Vitro/In Vivo Bridging : Conduct Ames tests for mutagenicity and compare with computational predictions (e.g., TOPKAT or Derek Nexus). For discrepancies, validate via zebrafish embryo toxicity assays.

- Metabolite Profiling : Use LC-HRMS to identify reactive metabolites (e.g., hydroxylated intermediates) that may explain unpredicted toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。